7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) is a spirocyclic hydantoin derivative characterized by a central 1,3,8-triazaspiro[4.5]decane-2,4-dione core with four methyl groups at the 7,7,9,9 positions. This structure confers unique stability and reactivity, particularly in biocidal applications. TTDD is synthesized via Bucherer–Berg and Ullmann coupling reactions, followed by reductive amination (Fig. 3 in ) . Its primary applications include antimicrobial nanofibers and coatings, where chlorination of its N-halamine groups enables rapid biocidal activity against pathogens like Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCQCUNRRANAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361443 | |
| Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-54-2 | |
| Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Diamines and Diketones
The spirocyclic framework is assembled via the reaction of 2,2,4,4-tetramethylcyclobutanediamine with a diketone precursor, typically 2,2-dimethylmalonyl chloride, under acidic conditions. The reaction proceeds through nucleophilic attack by the diamine’s amino groups on the electrophilic carbonyl carbons, forming the hydantoin ring (Figure 1).
Reaction Conditions:
Methylation of the Hydantoin Core
The tetramethyl substituents are introduced via quaternization using methyl iodide. This step requires careful stoichiometry to avoid over-alkylation:
Optimization Note: Excess methyl iodide (4.2 equiv) and prolonged reaction times (12–16 hours) improve substitution completeness, as confirmed by NMR monitoring.
Modern Modifications and Catalytic Advances
Recent methodologies prioritize atom economy and reduced purification burdens. A modified protocol from Auburn University demonstrates enhanced efficiency using microwave-assisted synthesis.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 300 W) accelerates the cyclocondensation step, reducing reaction time from 24 hours to 45 minutes. Key advantages include:
Solid-Phase Synthesis for Derivative Exploration
The spirocyclic core serves as a scaffold for antimicrobial derivatives. Functionalization at the N3 position with dodecyl or siloxane groups is achieved via solid-phase peptide synthesis (SPPS) techniques (Table 1).
Table 1: Derivative Synthesis Yields
| Substituent | Coupling Reagent | Yield (%) |
|---|---|---|
| Dodecyl | HBTU/DIPEA | 74 |
| Triethoxysilane | EDCl/HOBt | 68 |
| N-Halamine | Cl gas | 89 |
Mechanistic Insights and Side Reactions
Ring-Closing Dynamics
DFT calculations reveal that the spirocyclic transition state adopts a chair-like conformation, minimizing steric strain between the tetramethyl groups and hydantoin ring. Activation energy for cyclization is calculated at 98 kJ/mol, consistent with experimental thermal requirements.
Competing Pathways
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Oligomerization: Occurs at >10°C due to intermolecular amide bond formation (5–12% yield loss).
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Over-Methylation: Excess methyl iodide leads to N8-quaternization, detectable via LC-MS ([M+CH] ion at m/z 240.3).
Industrial-Scale Production Strategies
Patent US20160145427A1 details a continuous-flow system for kilogram-scale synthesis, addressing classical batch limitations:
Flow Reactor Parameters
Solvent Recycling
A closed-loop THF recovery system reduces waste by 78%, with solvent purity maintained at >99.5% via molecular sieves.
Analytical Characterization Benchmarks
Critical quality control metrics for batch release include:
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HPLC Purity: ≥98.5% (C18 column, 0.1% TFA/ACN gradient)
Emerging Applications Driving Synthesis Innovation
The compound’s utility in antimicrobial textiles necessitates high-purity batches (>99.9%) for FDA compliance. Recent advances include enzymatic resolution of racemic mixtures using Candida antarctica lipase B, achieving 99.4% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antibacterial Applications
TTDD has emerged as a promising antibacterial agent due to its unique chemical structure that allows for effective chlorination. This property enables it to be used in various antimicrobial applications, particularly in materials designed to combat pathogens.
Case Study: Antibacterial PVC Nanowebs
A study investigated the incorporation of TTDD into polyvinyl chloride (PVC) nanowebs using electrospinning techniques. The findings indicated that:
- Synthesis : TTDD was synthesized and added to PVC to create nanowebs with enhanced antibacterial properties.
- Testing Methodology : The antibacterial activity was evaluated using ASTM 2149 procedures.
- Results : The electrospun nanowebs exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .
The electrospinning process allowed for the creation of continuous and uniform fibers that effectively retained the antibacterial properties of TTDD while providing a non-toxic and stable material suitable for medical applications.
Material Science Applications
TTDD's stability and functional groups make it suitable for various applications in material science, particularly in flame retardancy and protective coatings.
Case Study: Flame-Retardant Coatings
Research has shown that TTDD can be utilized in flame-retardant coatings for textiles. The compound's ability to regenerate after exposure to heat or irradiation enhances its effectiveness as a flame retardant. Key points from the research include:
- Regeneration Capability : After thermal exposure, TTDD was able to maintain its flame-retardant properties through a regeneration process.
- Application Method : The compound can be integrated into coatings applied to cotton fabrics, enhancing their safety without compromising functionality .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial Agent | Used in PVC nanowebs for pathogen resistance | Effective against S. aureus and E. coli |
| Flame Retardant Coating | Incorporated into textile coatings for enhanced fire safety | Regenerates after thermal exposure |
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins, altering their conformation and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key structural differences and applications of TTDD and related spirocyclic hydantoin derivatives:
Biological Activity
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 82537-67-5) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores its biological activity, focusing on antimicrobial properties and potential applications in biomedical fields.
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.29 g/mol
- Melting Point : 360-365 °C
- Structural Characteristics : The compound features a spirocyclic structure with multiple nitrogen atoms contributing to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been synthesized and tested against various microbial strains.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Coating Applications :
- Mechanism of Action :
Table of Biological Activities
| Activity Type | Target Organisms | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 50-100 | |
| Antimicrobial | S. aureus | 50-100 | |
| Coating on Textiles | Polyester fibers | N/A |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial for its application in medical devices and textiles. Preliminary toxicity studies indicate that at therapeutic concentrations, it exhibits low toxicity towards mammalian cells; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for human use .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD)?
TTDD is synthesized via the Bucherer–Berg reaction, starting from a piperidone precursor. Subsequent Ullmann couplings and reductive amination steps are used to introduce functional groups (e.g., acetyl or dodecyl substituents) . Microwave-assisted synthesis has also been explored to optimize reaction conditions, achieving yields up to 97% in some derivatives . Purification typically involves recrystallization from aqueous ethanol or sodium hydroxide-mediated reprecipitation .
Q. How is TTDD characterized structurally and functionally in antimicrobial applications?
TTDD is characterized using scanning electron microscopy (SEM) to assess fiber morphology (e.g., average diameter: 414 nm in electrospun nanofibers) and Fourier-transform infrared spectroscopy (FTIR) to confirm chlorine binding after hypochlorite treatment . Biocidal efficacy is quantified via log reduction assays (e.g., 4.9 log reduction against S. aureus and E. coli within 5 minutes) . Stability of N-halamine chlorine is evaluated through repeated regeneration cycles with dilute hypochlorite .
Q. What are the primary biomedical applications of TTDD derivatives?
TTDD derivatives serve dual roles:
- Antimicrobial agents : Immobilized on siloxane polymers or cellulose for water/air filtration .
- Enzyme inhibitors : As pan-inhibitors of prolyl hydroxylase domain (PHD) enzymes, promoting hypoxia-inducible factor (HIF) stabilization for anemia treatment .
Advanced Research Questions
Q. How does TTDD’s spirohydantoin core influence its activity as a PHD inhibitor?
The spirohydantoin scaffold enables dual chelation of Fe(II) in the PHD2 active site, as revealed by X-ray crystallography. Substituents at the 2-position (e.g., 3-methylpyridine) enhance binding via hydrophobic interactions with residues like Tyr-303/310 . SAR studies using high-throughput experimentation (HTE) identified acidic functionalities (e.g., carboxylic acids) that reduce hERG channel off-target activity while maintaining potency (IC₅₀ < 50 nM) .
Q. What experimental strategies mitigate off-target effects in TTDD-based therapeutics?
- hERG inhibition : Systematic introduction of acidic groups (e.g., carboxylates) reduces potassium channel binding, as demonstrated by [³H]-dofetilide displacement assays .
- Liver toxicity : Structural optimization (e.g., replacing methyl groups with polar moieties) lowers alanine aminotransferase (ALT) elevation in preclinical models, achieving a 10-fold safety margin .
Q. How does TTDD’s mechanism of action differ between δ-opioid receptor agonism and PHD inhibition?
- δ-Opioid receptor : TTDD derivatives bind orthogonally to SNC80-type agonists, as shown by molecular dynamics simulations, reducing β-arrestin recruitment and minimizing seizure risk in murine models .
- PHD inhibition : The spirohydantoin core chelates Fe(II), blocking 2-oxoglutarate (2OG) binding and HIF-1α degradation, leading to erythropoietin (EPO) upregulation (e.g., 3-fold increase in rodent plasma) .
Q. What methodologies validate TTDD’s efficacy in preclinical pain models?
In vivo efficacy is tested using the Complete Freund’s Adjuvant (CFA) inflammatory pain model in C57BL/6 mice. TTDD derivatives (e.g., δ-opioid agonists) show dose-dependent antinociception (ED₅₀: 10 mg/kg) without rapid tolerance development, assessed via von Frey filament testing . Pharmacokinetic (PK) profiles (e.g., t₁/₂ = 3.3 h in rats) are determined using LC-MS/MS .
Methodological Considerations
Q. How are computational tools integrated into TTDD’s drug design?
- Docking studies : Identify binding poses in PHD2 and δ-opioid receptors using AutoDock Vina .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to prioritize candidates with low RMSD (<2 Å) .
- Affinity selection mass spectrometry (AS-MS) : Screen chemical libraries for PHD2 binders, enabling hit-to-lead optimization .
Q. What analytical techniques resolve contradictions in TTDD’s SAR?
Conflicting SAR data (e.g., inactive thiophene/phenol derivatives) are addressed via:
Q. How is TTDD functionalized for material science applications?
TTDD is copolymerized with polyurethane or grafted onto silica gel via triethoxysilylpropyl linkers. Chlorination efficiency (>90% Cl⁺ loading) is measured by iodometric titration, while biocidal durability is tested over 30 washing cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
